REACTION_SMILES
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[C:27](=[S:28])([n:29]1[cH:30][cH:31][cH:32][cH:33][c:34]1=[O:35])[n:36]1[cH:37][cH:38][cH:39][cH:40][c:41]1=[O:42].[CH3:20][CH2:21][N:22]([CH2:23][CH3:24])[CH2:25][CH3:26].[CH3:8][c:9]1[cH:10][c:11]2[n:12][cH:13][c:14]([NH2:19])[n:15][c:16]2[cH:17][cH:18]1.[Cl:43][CH2:44][Cl:45].[F:1][C:2]([F:3])([F:4])[C:5]([OH:6])=[O:7]>>[CH3:8][c:9]1[cH:10][c:11]2[n:12][cH:13][c:14]([N:19]=[C:27]=[S:28])[n:15][c:16]2[cH:17][cH:18]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccccn1C(=S)n1ccccc1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc2nc(N)cnc2c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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|
Type
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product
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Smiles
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Cc1ccc2nc(N=C=S)cnc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |